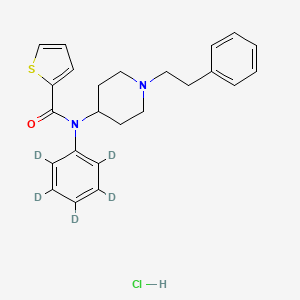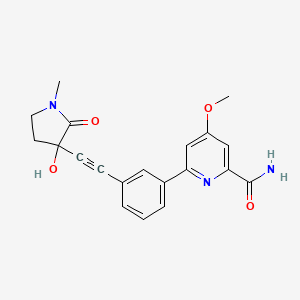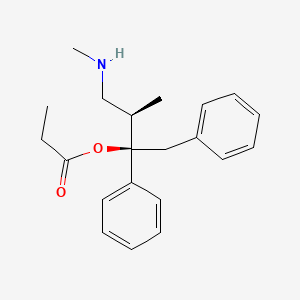
Thiophene fentanyl-d5 (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiophene fentanyl-d5 (hydrochloride) is a deuterated analog of thiophene fentanyl, an opioid analgesic. This compound is primarily used as an analytical reference standard in scientific research, particularly for the quantification of thiophene fentanyl by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) . The deuterium atoms in thiophene fentanyl-d5 (hydrochloride) help in distinguishing it from non-deuterated analogs during analytical procedures.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene fentanyl-d5 (hydrochloride) involves the incorporation of deuterium atoms into the thiophene fentanyl molecule. The general synthetic route includes the following steps:
Formation of the Piperidine Ring: The synthesis begins with the formation of the piperidine ring, which is a key structural component of fentanyl analogs.
Introduction of the Thiophene Ring: The thiophene ring is introduced through a substitution reaction, where a thiophene derivative is reacted with the piperidine intermediate.
Deuteration: Deuterium atoms are introduced into the molecule through a deuterium exchange reaction, typically using deuterated reagents or solvents.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the deuterated thiophene fentanyl with hydrochloric acid.
Industrial Production Methods
Industrial production of thiophene fentanyl-d5 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials and reagents are used to produce the compound in bulk.
Purification: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to achieve high purity.
Quality Control: The final product undergoes rigorous quality control tests to ensure its purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Thiophene fentanyl-d5 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group.
Substitution: The thiophene ring can participate in substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) and organometallic compounds.
Major Products
The major products formed from these reactions include:
Sulfoxides and Sulfones: From oxidation reactions.
Alcohols and Amines: From reduction reactions.
Substituted Thiophenes: From substitution reactions.
Scientific Research Applications
Thiophene fentanyl-d5 (hydrochloride) has several scientific research applications:
Analytical Chemistry: Used as an internal standard for the quantification of thiophene fentanyl in biological samples using GC-MS or LC-MS.
Pharmacology: Studied for its opioid receptor binding affinity and potency compared to other fentanyl analogs.
Forensic Toxicology: Employed in forensic laboratories to detect and quantify thiophene fentanyl in toxicological analyses.
Medicinal Chemistry: Investigated for its potential therapeutic applications and structure-activity relationships.
Mechanism of Action
Thiophene fentanyl-d5 (hydrochloride) exerts its effects by binding to opioid receptors in the central nervous system. The primary molecular targets are the mu-opioid receptors, which mediate analgesic effects. Upon binding, the compound activates the receptor, leading to inhibition of neurotransmitter release and modulation of pain signals . The deuterium atoms do not significantly alter the mechanism of action but aid in analytical differentiation.
Comparison with Similar Compounds
Similar Compounds
Thiophene Fentanyl: The non-deuterated analog of thiophene fentanyl-d5.
Fentanyl: The parent compound, widely used as a potent opioid analgesic.
Tetrahydrofuran Fentanyl-d5: Another deuterated fentanyl analog used for similar analytical purposes.
Uniqueness
Thiophene fentanyl-d5 (hydrochloride) is unique due to the presence of deuterium atoms, which enhance its utility as an internal standard in analytical procedures. This isotopic labeling allows for precise quantification and differentiation from non-deuterated analogs, making it invaluable in research and forensic applications .
Properties
Molecular Formula |
C24H27ClN2OS |
|---|---|
Molecular Weight |
432.0 g/mol |
IUPAC Name |
N-(2,3,4,5,6-pentadeuteriophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]thiophene-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C24H26N2OS.ClH/c27-24(23-12-7-19-28-23)26(21-10-5-2-6-11-21)22-14-17-25(18-15-22)16-13-20-8-3-1-4-9-20;/h1-12,19,22H,13-18H2;1H/i2D,5D,6D,10D,11D; |
InChI Key |
QEBQOSMUKKMZIV-MYUNOUFISA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])N(C2CCN(CC2)CCC3=CC=CC=C3)C(=O)C4=CC=CS4)[2H])[2H].Cl |
Canonical SMILES |
C1CN(CCC1N(C2=CC=CC=C2)C(=O)C3=CC=CS3)CCC4=CC=CC=C4.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[[5-chloro-4-[[2-(propan-2-ylcarbamoyl)cyclopentyl]amino]pyrimidin-2-yl]amino]-N-methyl-N-(1-methylpiperidin-4-yl)benzamide](/img/structure/B10787415.png)
![N-[7-(1-adamantylmethoxy)-6-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl]cyclopropanesulfonamide](/img/structure/B10787422.png)
![18-(7-methoxy-8-methyl-2-propan-2-yloxyquinolin-4-yl)oxy-N-(1-methylcyclopropyl)sulfonyl-14-[(1-methylpyrazole-3-carbonyl)amino]-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-ene-4-carboxamide](/img/structure/B10787427.png)
![(2S,4S,5R,6R)-5-acetamido-6-[(1S,2R)-2-[(2S,4S,5R,6R)-5-acetamido-2-carboxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-1,3-dihydroxypropyl]-2-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxyoxane-2-carboxylic acid](/img/structure/B10787437.png)
![(1R,3E,5S,7S,11R,12R,13S,14S)-1,11,13-trihydroxy-3,6,6,14-tetramethyl-10-methylidenetricyclo[10.3.0.05,7]pentadec-3-en-2-one](/img/structure/B10787443.png)
![16-[4-[4-(4,5-dihydroxy-3-methoxy-6-methyloxan-2-yl)oxy-2-hydroxy-5-methyl-6-propan-2-yloxan-2-yl]-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one](/img/structure/B10787447.png)

![(1S,4R,6S,7Z,14S,18R)-14-(cyclopentyloxycarbonylamino)-18-[7-methoxy-8-methyl-2-[2-(2-methylpropanoylamino)-1,3-thiazol-4-yl]quinolin-4-yl]oxy-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-ene-4-carboxylic acid](/img/structure/B10787474.png)

![1,11,13-Trihydroxy-3,6,6,14-tetramethyl-10-methylidenetricyclo[10.3.0.05,7]pentadec-3-en-2-one](/img/structure/B10787504.png)

![14-(Cyclopentyloxycarbonylamino)-18-[7-methoxy-8-methyl-2-[2-(2-methylpropanoylamino)-1,3-thiazol-4-yl]quinolin-4-yl]oxy-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-ene-4-carboxylic acid](/img/structure/B10787522.png)
![(4aS,5aR)-N-[1-[(S)-[(2S)-1,1-dioxothian-2-yl]-phenylmethyl]pyrazol-4-yl]-5,5-difluoro-5a-methyl-1,4,4a,6-tetrahydrocyclopropa[f]indazole-3-carboxamide](/img/structure/B10787527.png)

